molecular formula C13H15NO2 B12004992 2-Pentyl-1H-isoindole-1,3(2H)-dione CAS No. 71510-39-9

2-Pentyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12004992
CAS No.: 71510-39-9
M. Wt: 217.26 g/mol
InChI Key: SRFRJCMUBGZTAP-UHFFFAOYSA-N
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Description

2-Pentyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound features a pentyl group attached to the nitrogen atom, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with a primary amine (such as pentylamine) in the presence of a dehydrating agent. The reaction proceeds as follows:

    Reactants: Phthalic anhydride and pentylamine.

    Conditions: The reaction is usually carried out in an organic solvent like toluene or xylene, with heating to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride can be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce isoindoline derivatives.

Scientific Research Applications

2-Pentyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Pentyl-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-isoindole-1,3(2H)-dione
  • 2-Ethyl-1H-isoindole-1,3(2H)-dione
  • 2-Propyl-1H-isoindole-1,3(2H)-dione

Uniqueness

2-Pentyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the pentyl group provides increased hydrophobicity and potential for different interactions with biological targets.

Properties

CAS No.

71510-39-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-pentylisoindole-1,3-dione

InChI

InChI=1S/C13H15NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

SRFRJCMUBGZTAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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